3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
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Overview
Description
This compound is a derivative of imidazo[1,2-c]quinazolin-2-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinazoline derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, like the specified compound, are known for their wide range of biological activities, particularly in medicinal chemistry. They form a crucial class of fused heterocycles, found in numerous naturally occurring alkaloids. These compounds are subject to continuous exploration due to their stability and the potential to introduce various bioactive moieties to their nucleus. This adaptability results in the creation of promising medicinal agents with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Notably, quinazoline derivatives have been instrumental in addressing the challenge of antibiotic resistance, representing a significant stride in medicinal research (Tiwary et al., 2016).
Quinazoline Alkaloids in Bioactivity
Extensive studies have showcased the bioactivity of quinoline and quinazoline alkaloids, which have been isolated from various natural sources over the years. These compounds and their analogs exhibit a spectrum of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and insecticidal properties. Their discovery, such as that of quinine and camptothecin, has pioneered new domains in drug development for critical health conditions like malaria and cancer (Shang et al., 2018).
Imiquimod and Imidazoquinolinamines in Immune Response
Imiquimod, belonging to the class of non-nucleoside imidazoquinolinamines, demonstrates the capacity to modulate the immune system through the local induction of cytokines. These compounds have been employed in treating various skin disorders, including viral infections and neoplasms, highlighting the versatility of quinazoline derivatives in medical applications (Syed, 2001).
Molecular Docking and Quinazoline Derivatives in Cancer Research
Quinazoline derivatives have been a focal point in cancer research, especially in the context of non-small cell lung carcinoma (NSCLC). These compounds, through molecular docking simulations, have shown promising EGFR inhibitory activity. This underlines the potential of quinazoline-based compounds in developing targeted therapies against specific cancer types, thereby contributing significantly to the realm of oncological research (Hidayat et al., 2022).
Quinazoline and Pyrimidine Derivatives in Optoelectronics
Beyond their medicinal applications, quinazoline derivatives have also been recognized for their role in the field of optoelectronics. They are key constituents in luminescent materials and have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The integration of quinazoline into π-extended conjugated systems has been pivotal in creating novel materials for advanced electronic and luminescent devices (Lipunova et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-33-24-17-21-22(18-25(24)34-2)29-28(35-15-9-14-19-10-5-3-6-11-19)31-23(27(32)30-26(21)31)16-20-12-7-4-8-13-20/h3,5-6,9-11,14,17-18,20,23H,4,7-8,12-13,15-16H2,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFGSIFNAPOKT-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC=CC4=CC=CC=C4)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SC/C=C/C4=CC=CC=C4)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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